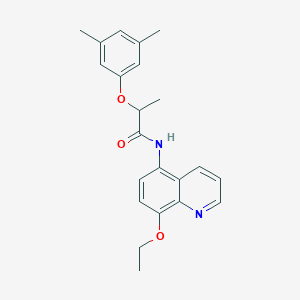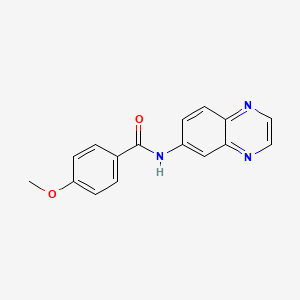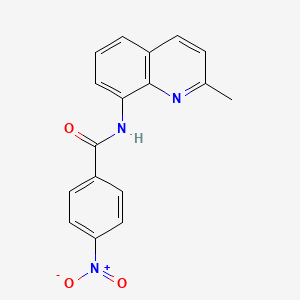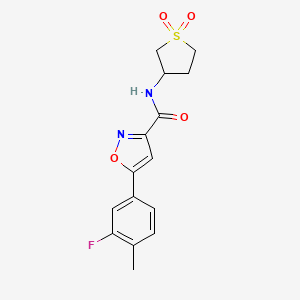
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides This compound features a phenoxy group, a quinoline moiety, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenated reagent under basic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be prepared by various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the quinoline derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are required to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the ethoxy group on the quinoline moiety.
2-(phenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide: Lacks the methyl groups on the phenoxy ring.
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)propanamide: Has a different substitution pattern on the quinoline ring.
Uniqueness
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H24N2O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-5-26-20-9-8-19(18-7-6-10-23-21(18)20)24-22(25)16(4)27-17-12-14(2)11-15(3)13-17/h6-13,16H,5H2,1-4H3,(H,24,25) |
Clé InChI |
DPJGVLLBORUHHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC(=CC(=C3)C)C)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338642.png)
![3-(4-chlorophenyl)-5-methyl-N-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338647.png)
![5-methoxy-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11338652.png)
![5-fluoro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11338658.png)
![2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B11338662.png)
![3-Fluoro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11338665.png)

![3-chloro-4-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11338678.png)
![2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11338685.png)


![N-(4-butylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338693.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-3-nitrobenzamide](/img/structure/B11338701.png)
![N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338714.png)
